The benzyl derivative of morphine-6-glucuronide is a chemical compound that represents a modification of morphine's primary active metabolite, morphine-6-glucuronide. This derivative is synthesized to explore potential enhancements in pharmacological properties, including analgesic efficacy and reduced side effects. Morphine-6-glucuronide itself is produced endogenously in the body through the action of UDP-glucuronosyltransferase enzymes and is known for its analgesic activity.
The benzyl derivative of morphine-6-glucuronide can be classified under the category of opioid derivatives. Its molecular formula is and it is identified in chemical databases such as PubChem with the compound ID 44390359 . This classification highlights its relationship to other opioids, which are widely studied for their therapeutic effects on pain management.
The synthesis of the benzyl derivative of morphine-6-glucuronide involves several steps that typically include:
For instance, one method involves the reaction of morphine with benzyl chloride in the presence of a base to facilitate the substitution at the hydroxyl group . The process may also include protective group strategies to ensure selective reactivity during synthesis.
The benzyl derivative of morphine-6-glucuronide features a complex molecular structure characterized by:
The structural representation can be visualized through molecular modeling software or chemical drawing tools available in research databases .
The chemical reactivity of the benzyl derivative can be analyzed through various reactions, including:
The mechanism by which the benzyl derivative exerts its effects is primarily through interaction with opioid receptors in the central nervous system. Specifically:
Studies have shown that modifications at critical positions on opioid structures can significantly influence their pharmacodynamics and pharmacokinetics .
The physical properties of the benzyl derivative include:
Chemical properties include stability under standard laboratory conditions but may vary under acidic or basic environments due to potential hydrolysis or degradation pathways.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties accurately .
The benzyl derivative of morphine-6-glucuronide holds potential applications in several scientific fields:
Research continues to explore its efficacy and safety profile in various preclinical models, contributing to advancements in pain management therapies .
Morphine-6-β-D-glucuronide is an active metabolite of morphine with potent μ-opioid receptor agonist properties. Unlike its parent compound, Morphine-6-β-D-glucuronide exhibits a 50-100-fold higher affinity for the μ-opioid receptor and demonstrates enhanced analgesic efficacy in preclinical models [4] [10]. Mechanistically, Morphine-6-β-D-glucuronide binds selectively to the μ1-opioid receptor subtype, which mediates analgesia with potentially reduced activation of the μ2 subtype associated with respiratory depression [4] [6]. This pharmacological profile positions Morphine-6-β-D-glucuronide as a promising candidate for advanced pain management, particularly due to its ability to provide analgesia with less euphoria and lower abuse liability compared to classical opioids [4].
Table 1: Comparative Pharmacological Profile of Morphine-6-β-D-glucuronide vs. Morphine
| Parameter | Morphine-6-β-D-glucuronide | Morphine |
|---|---|---|
| μ-Opioid Receptor Affinity | 50-100x higher | Baseline |
| Analgesic Potency (IV route) | 2-4x higher | Reference |
| Receptor Subtype Selectivity | μ1 preferential | Non-selective |
Despite its promising analgesic profile, Morphine-6-β-D-glucuronide faces significant pharmacokinetic challenges that limit clinical utility. The glucuronide moiety renders the molecule highly polar, resulting in negligible passive diffusion across biological barriers. Oral administration of Morphine-6-β-D-glucuronide demonstrates extremely low bioavailability (4-11%) due to extensive hydrolysis by intestinal β-glucuronidases and first-pass metabolism [4] [8]. Even when absorbed intact, the metabolite undergoes rapid hydrolysis in systemic circulation, with studies demonstrating significant degradation within 2 hours post-administration [4]. Furthermore, Morphine-6-β-D-glucuronide depends almost exclusively on renal clearance, leading to dangerous accumulation in patients with mild renal impairment (glomerular filtration rate < 60 mL/min) and subsequent opioid toxicity [3] [8].
Table 2: Bioavailability of Morphine-6-β-D-glucuronide by Administration Route
| Route | Bioavailability (%) | Peak Concentration Time (hours) |
|---|---|---|
| Intravenous | 100 (reference) | Immediate |
| Subcutaneous | 102 ± 35 | 0.5 ± 0.2 |
| Oral | 4 - 11 | 3.1 ± 0.9 (first peak) |
| Nebulized | 6 ± 2 | 1.2 ± 0.8 |
Benzyl derivatization represents a rational chemical strategy to overcome Morphine-6-β-D-glucuronide's limitations. The benzyl group (C6H5CH2-) provides steric shielding of the labile glycosidic bond, potentially reducing enzymatic hydrolysis by β-glucuronidases [1] [6]. This protective effect stems from the benzyl group's bulky aromatic structure, which creates steric hindrance around the glucuronide linkage, physically blocking access of hydrolytic enzymes to the susceptible bond [1]. Additionally, the lipophilic nature of the benzyl moiety counterbalances the high hydrophilicity of the glucuronide group, potentially enhancing membrane permeability and central nervous system penetration [6] [7]. Molecular modeling studies indicate that benzylation at the C6 position of the morphinan core or on the glucuronide sugar moiety could preserve μ-opioid receptor engagement while optimizing metabolic stability [1] [6]. This approach aligns with established medicinal chemistry principles where benzyl groups serve as versatile pharmacophores that modify absorption, distribution, metabolism, and excretion properties without compromising target affinity [6] [7].
The strategic incorporation of benzyl groups in opioid structures has yielded clinically significant analogs with improved pharmacokinetic profiles. Fentanyl derivatives containing substituted benzyl groups on the piperidine nitrogen demonstrate enhanced potency and blood-brain barrier penetration compared to non-benzylated analogs [7]. Particularly instructive is benzylaminofentanyl, where N-benzylation significantly increased lipophilicity and metabolic stability [6] [7]. In the morphinan series, halogenated benzyl derivatives of codeine and morphine have been synthesized since the 1920s, with 1-bromocodeine serving as a key intermediate for radiolabeled ligands [1]. Contemporary research has expanded to bifunctional benzyl-containing opioids such as benzylaminofentanyl derivatives designed as dual μ-opioid receptor agonists and σ1 receptor antagonists (e.g., Tao-191), which demonstrate potent analgesia with reduced adverse effects [6]. The historical success of these benzylated opioids provides a robust chemical precedent for applying similar modifications to Morphine-6-β-D-glucuronide, leveraging benzyl's protective and permeability-enhancing properties to overcome the metabolite's inherent limitations.
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8